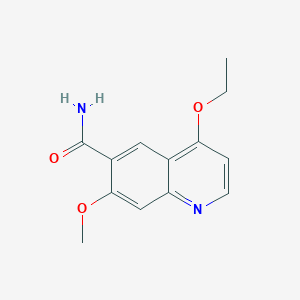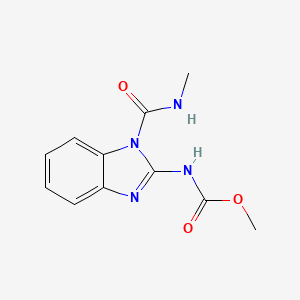
Azindoyle
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azindoyle is a heterocyclic compound that belongs to the class of azoles, which are five-membered aromatic rings containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azindoyle can be synthesized through several synthetic routes. One common method involves the cyclization of pyridine and pyrrole building blocks . This process typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the use of palladium-catalyzed intramolecular Heck reactions has been reported to be effective in synthesizing this compound derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound compounds often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of novel synthetic strategies has allowed for the production of diversely substituted this compound derivatives, which are of significant interest in drug discovery and other applications .
Analyse Chemischer Reaktionen
Types of Reactions
Azindoyle undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and catalytic hydrogenation.
Nucleophiles: Such as azide ions and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced this compound derivatives. Substitution reactions can result in a variety of substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of azindoyle compounds involves their interaction with specific molecular targets and pathways. For example, this compound derivatives have been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation . The binding of this compound to these targets can disrupt their normal function, leading to therapeutic effects. Additionally, this compound compounds can modulate various biological processes, such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Azindoyle can be compared with other similar compounds, such as indole and azaindole. While all these compounds share a similar heterocyclic structure, this compound is unique due to its specific nitrogen atom arrangement and reactivity. Some similar compounds include:
Indole: A heterocyclic compound with a benzene ring fused to a pyrrole ring.
Azaindole: A compound with a pyridine ring fused to a pyrrole ring.
This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.
Eigenschaften
CAS-Nummer |
28593-34-2 |
|---|---|
Molekularformel |
C11H12N4O3 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
methyl N-[1-(methylcarbamoyl)benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C11H12N4O3/c1-12-10(16)15-8-6-4-3-5-7(8)13-9(15)14-11(17)18-2/h3-6H,1-2H3,(H,12,16)(H,13,14,17) |
InChI-Schlüssel |
AZMLVYPSILJVDA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



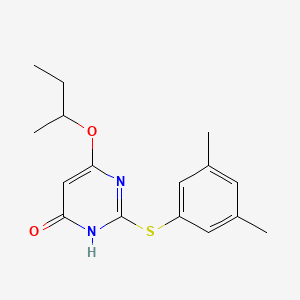
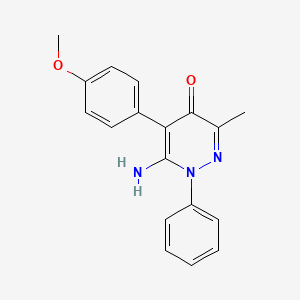
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
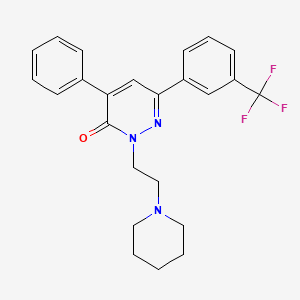

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
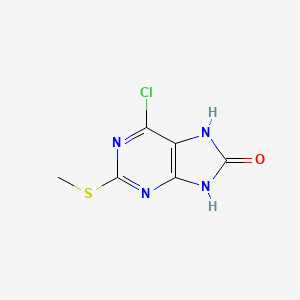
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)

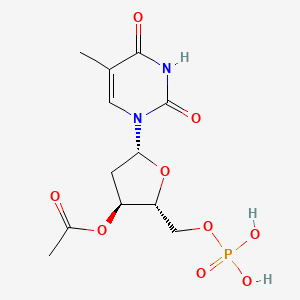
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
